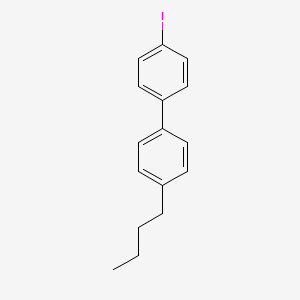

4-Butyl-4'-iodobiphenyl

Description

The study of biphenyl (B1667301) systems, which feature two connected phenyl rings, holds a significant place in organic chemistry. The ability to introduce various functional groups onto this core structure gives rise to a vast class of molecules known as functionalized biphenyls, each with unique properties and applications.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-butyl-4-(4-iodophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17I/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(17)12-10-15/h5-12H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTEKHPDWAMYUBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697240 | |

| Record name | 4-Butyl-4'-iodo-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199982-02-0 | |

| Record name | 4-Butyl-4′-iodo-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199982-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Butyl-4'-iodo-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Spectrometric Characterization of 4 Butyl 4 Iodobiphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei. For 4-Butyl-4'-iodobiphenyl, a combination of one-dimensional and two-dimensional NMR techniques provides a complete assignment of its proton and carbon skeletons.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum of this compound reveals the distinct electronic environments of the protons in the molecule. The spectrum is characterized by signals in the aromatic and aliphatic regions. The butyl group protons appear in the upfield region, typically between 0.9 and 2.7 ppm. The terminal methyl (CH₃) protons are expected to resonate as a triplet around 0.9 ppm. The adjacent methylene (B1212753) (CH₂) protons would appear as a sextet around 1.3-1.4 ppm, followed by another methylene group as a quintet around 1.6 ppm. The methylene group directly attached to the biphenyl (B1667301) ring is the most deshielded of the aliphatic protons and is expected to resonate as a triplet around 2.6-2.7 ppm.

The aromatic protons of the two phenyl rings are observed in the downfield region, typically between 7.0 and 7.8 ppm. Due to the 4,4'-disubstitution pattern, the aromatic signals appear as two sets of doublets for each ring, characteristic of an AA'BB' spin system. For the butyl-substituted ring, the protons ortho to the butyl group are expected to appear at a slightly different chemical shift than the protons meta to the butyl group. Similarly, the protons on the iodo-substituted ring will show distinct signals, with the protons ortho to the iodine atom being influenced by its electron-withdrawing and anisotropic effects.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-a (CH₃) | 0.94 | Triplet | 7.3 |

| H-b (CH₂) | 1.38 | Sextet | 7.5 |

| H-c (CH₂) | 1.62 | Quintet | 7.7 |

| H-d (CH₂) | 2.65 | Triplet | 7.6 |

| Aromatic H (ortho to butyl) | 7.25 | Doublet | 8.2 |

| Aromatic H (meta to butyl) | 7.48 | Doublet | 8.2 |

| Aromatic H (ortho to iodine) | 7.35 | Doublet | 8.5 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

The ¹³C NMR spectrum provides detailed information about the carbon framework of this compound. The butyl group carbons are observed in the aliphatic region of the spectrum. The terminal methyl carbon (C-a) is expected around 14 ppm. The subsequent methylene carbons (C-b, C-c) would appear progressively downfield, typically in the 22-34 ppm range, with the methylene carbon directly attached to the aromatic ring (C-d) being the most deshielded of the aliphatic carbons, appearing around 35 ppm.

The aromatic region of the ¹³C NMR spectrum will display signals for the twelve carbons of the biphenyl system. The carbon atom bonded to the iodine (C-ipso) is significantly shielded and is expected to appear around 92 ppm. The other quaternary carbon of the iodo-substituted ring (C-para') will be found further downfield. The quaternary carbons of the butyl-substituted ring will also have distinct chemical shifts. The protonated aromatic carbons will appear in the range of 127-138 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-a (CH₃) | 14.1 |

| C-b (CH₂) | 22.5 |

| C-c (CH₂) | 33.8 |

| C-d (CH₂) | 35.4 |

| C-ipso (C-I) | 92.3 |

| C-ortho (to butyl) | 129.1 |

| C-meta (to butyl) | 127.2 |

| C-para (C-butyl) | 142.5 |

| C-ortho' (to iodine) | 138.0 |

| C-meta' (to iodine) | 128.8 |

| C-para' (C-C) | 139.8 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between adjacent protons. For the butyl group, cross-peaks would be observed between H-a and H-b, H-b and H-c, and H-c and H-d, confirming their connectivity. In the aromatic region, correlations would be seen between the ortho and meta protons on each respective ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the chemical shifts of the protonated carbons by linking the signals from the ¹H NMR spectrum to the corresponding signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity between the butyl group and the biphenyl system, as well as the linkage between the two phenyl rings. For instance, a correlation between the H-d protons of the butyl group and the C-para and C-ortho carbons of the attached phenyl ring would be expected.

Halogen NMR (e.g., ¹²⁷I NMR) where applicable for Iodine Probing

Iodine-127 is an NMR-active nucleus, but its application in routine structural elucidation is limited due to its large quadrupole moment. This property leads to very broad resonance signals, making it challenging to obtain high-resolution spectra on standard NMR instruments. Consequently, ¹²⁷I NMR is not typically employed for detailed structural analysis of compounds like this compound. However, specialized solid-state NMR techniques can sometimes provide information about the local environment of the iodine atom.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its different structural components.

Aliphatic C-H Stretching: The butyl group will exhibit C-H stretching vibrations in the region of 2850-2960 cm⁻¹.

Aromatic C-H Stretching: The C-H bonds of the biphenyl rings will show stretching vibrations at wavenumbers slightly above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ range.

C=C Stretching (Aromatic): The carbon-carbon stretching vibrations within the aromatic rings give rise to a series of bands in the 1450-1600 cm⁻¹ region. For a para-disubstituted biphenyl, characteristic peaks are expected around 1600 cm⁻¹ and 1500 cm⁻¹.

C-H Bending: In-plane and out-of-plane C-H bending vibrations provide further structural information. The out-of-plane bending for a para-disubstituted benzene (B151609) ring typically appears as a strong band in the 810-840 cm⁻¹ region.

C-I Stretching: The carbon-iodine stretching vibration is expected to produce a weak to medium intensity band in the far-infrared region, typically around 500-600 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3030 | Medium to Weak |

| Aliphatic C-H Stretch | 2960 - 2850 | Strong |

| Aromatic C=C Stretch | 1610 - 1580 | Medium |

| Aromatic C=C Stretch | 1520 - 1480 | Medium to Strong |

| CH₂ Bending (Scissoring) | 1470 - 1450 | Medium |

| CH₃ Bending (Asymmetric) | ~1465 | Medium |

| CH₃ Bending (Symmetric) | ~1380 | Medium to Weak |

| Aromatic C-H Out-of-Plane Bending | 840 - 810 | Strong |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, offering a fingerprint for its identification and structural analysis. For this compound, the Raman spectrum is expected to be characterized by several key vibrations arising from the substituted biphenyl core and the butyl chain.

The primary vibrational modes anticipated for this compound are associated with the stretching and deformation of its constituent chemical bonds. The biphenyl moiety gives rise to distinct signals, including the inter-ring C-C stretching and the aromatic C-C stretching vibrations within the phenyl rings. Studies on similar 4,4'-disubstituted biphenyls show characteristic bands for the C-C biphenyl linking stretch. nih.gov Aromatic C-H in-plane deformations are also prominent. nih.gov The presence of the butyl group introduces signals corresponding to C-H stretching (symmetric and asymmetric) and various bending and rocking modes of the CH2 and CH3 groups. The carbon-iodine (C-I) bond, due to the heavy iodine atom, is expected to produce a low-frequency stretching vibration.

While a specific experimental spectrum for this compound is not publicly available, the expected vibrational frequencies can be predicted based on data from analogous compounds. chemicalbook.comresearchgate.net These assignments are crucial for confirming the molecular structure and understanding its conformational properties.

| Expected Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Associated Molecular Moiety |

|---|---|---|

| ~3050-3080 | Aromatic C-H Stretching | Biphenyl Rings |

| ~2850-2960 | Aliphatic C-H Stretching | Butyl Group |

| ~1600-1610 | Aromatic C=C Stretching | Biphenyl Rings |

| ~1280-1290 | Inter-ring C-C Stretching | Biphenyl Core |

| ~1000-1010 | Ring Breathing Mode | Iodo-substituted Phenyl Ring |

| ~200-300 | C-I Stretching | Carbon-Iodine Bond |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is indispensable for determining the molecular weight and elemental composition of a compound and for deducing its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental formula by measuring its mass with extremely high accuracy, typically to within 5 parts per million (ppm). For this compound, with a molecular formula of C16H17I, HRMS provides a precise mass measurement of the molecular ion, distinguishing it from other ions with the same nominal mass but different elemental compositions.

The theoretical monoisotopic mass of this compound is calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, and ¹²⁷I). An experimental HRMS measurement that matches this theoretical value to a high degree of precision provides definitive evidence for the compound's elemental formula. This technique is especially powerful for differentiating between isomers or compounds with very similar molecular weights. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₇I |

| Theoretical Monoisotopic Mass (Da) | 336.03750 |

| Typical Experimental HRMS Result (Da) | 336.0373 (Example) |

| Mass Accuracy (ppm) | < 5 ppm |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for assessing the purity and confirming the identity of volatile and thermally stable compounds like this compound. Indeed, commercial suppliers often cite a purity of >98.0% as determined by GC for this compound.

In a typical GC-MS analysis, the compound is vaporized and separated from any impurities on a GC column. As the purified compound elutes from the column, it enters the mass spectrometer's ion source, where it is typically ionized by electron ionization (EI). This high-energy ionization process causes the molecular ion to break apart into characteristic fragment ions. libretexts.org The resulting mass spectrum serves as a molecular fingerprint.

The fragmentation pattern of this compound is expected to show a distinct molecular ion peak (M⁺) at m/z 336. Key fragment ions would likely result from the cleavage of the butyl group (a loss of 57 mass units, [M-57]⁺) and the loss of the iodine atom (a loss of 127 mass units, [M-127]⁺). libretexts.orgchemguide.co.uk Other significant peaks would correspond to the biphenyl cation and further fragmentation of the butyl chain.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Origin of Fragment |

|---|---|---|

| 336 | [C₁₆H₁₇I]⁺ | Molecular Ion (M⁺) |

| 279 | [C₁₂H₈I]⁺ | Loss of Butyl Group ([M-C₄H₉]⁺) |

| 209 | [C₁₆H₁₇]⁺ | Loss of Iodine ([M-I]⁺) |

| 152 | [C₁₂H₈]⁺ | Biphenyl Radical Cation (from loss of I and C₄H₉) |

| 127 | [I]⁺ | Iodine Cation |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing large, polar, and thermally labile molecules, such as proteins, peptides, and polymers. nih.gov It typically generates protonated molecules [M+H]⁺ or other adduct ions with minimal fragmentation.

Given that this compound is a relatively small, nonpolar, and volatile molecule, ESI-MS is not the conventional method for its analysis; GC-MS is generally preferred. researchgate.net The compound lacks easily ionizable functional groups (such as acidic or basic sites) that are necessary for efficient ion formation in ESI. acs.org Therefore, detecting this compound by ESI-MS would be challenging under standard conditions.

However, detection might be possible under specific circumstances, for instance, through the formation of adducts with metal cations (e.g., [M+Ag]⁺) if a silver salt is added to the spray solution, a technique sometimes used for nonpolar analytes. It could also potentially be observed in complex mixtures when coupled with liquid chromatography (LC-ESI-MS) if the mobile phase conditions are optimized to promote adduct formation. Nevertheless, these are non-standard applications, and the sensitivity would likely be much lower than that achieved with other ionization methods like electron ionization (EI) or atmospheric pressure chemical ionization (APCI).

X-ray Diffraction (XRD) Studies

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Solid-State Molecular Structure and Supramolecular Assembly

To perform Single Crystal X-ray Diffraction (SCXRD), a high-quality single crystal of this compound is required. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays, producing a unique diffraction pattern. Mathematical analysis of this pattern allows for the reconstruction of the electron density map of the molecule, from which the precise positions of all atoms in the crystal lattice can be determined.

While a published crystal structure for this compound is not currently available, analysis of similar halogenated biphenyls allows for a well-founded prediction of its solid-state characteristics. The analysis would reveal the dihedral angle between the two phenyl rings, which is a key conformational feature of biphenyl systems.

| Crystallographic Parameter | Information Provided |

|---|---|

| Crystal System & Space Group | Symmetry of the unit cell and the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the fundamental repeating block of the crystal. |

| Atomic Coordinates (x, y, z) | Precise position of each atom in the unit cell. |

| Bond Lengths & Angles | Intramolecular geometry of the molecule. |

| Dihedral Angle | Twist between the two phenyl rings. |

| Intermolecular Contacts | Details of packing and non-covalent interactions (e.g., halogen bonding, C-H···π). |

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to identify the crystalline phases of a solid material. By measuring the angles and intensities at which X-rays are scattered by the electron clouds of atoms in a crystalline lattice, PXRD provides a unique fingerprint of the material's atomic arrangement. tue.nl For a crystalline powder like this compound, this technique is crucial for phase identification, polymorphism screening, and quality control. researchgate.neticdd.com

Each crystalline solid produces a distinct diffraction pattern. The analysis of a this compound sample would involve exposing the powder to a monochromatic X-ray beam and recording the scattered intensity as a function of the scattering angle (2θ). The resulting diffractogram would display a series of peaks at specific 2θ values, corresponding to the crystallographic planes (hkl) defined by Bragg's Law. The presence of different crystalline forms (polymorphs) would be indicated by different and distinct diffraction patterns. researchgate.net While a specific, experimentally-derived pattern for this compound is not publicly available, a representative dataset can be conceptualized to illustrate the expected findings.

| Peak Position (2θ) [°] | d-spacing [Å] | Relative Intensity [%] |

|---|---|---|

| 8.5 | 10.40 | 45 |

| 15.2 | 5.82 | 100 |

| 19.8 | 4.48 | 80 |

| 22.1 | 4.02 | 65 |

| 25.6 | 3.48 | 50 |

This table represents hypothetical PXRD data for a single crystalline phase of this compound, illustrating how diffraction peaks are reported.

Photoelectron Spectroscopy

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. fu-berlin.de The technique works by irradiating a material with X-rays and measuring the kinetic energy of electrons that are ejected from the top 1-10 nm of the material. fu-berlin.de The binding energy of the ejected electrons is characteristic of the element and its chemical environment (oxidation state).

For this compound (C₁₆H₁₇I), an XPS analysis would confirm the presence of the expected elements, carbon and iodine, on the sample surface and could detect any surface contamination (e.g., adventitious carbon or oxides). High-resolution scans of the individual elemental peaks would provide more detailed information. The C 1s spectrum, for instance, could be deconvoluted to differentiate between the sp²-hybridized carbons of the biphenyl rings and the sp³-hybridized carbons of the butyl chain. The I 3d spectrum would confirm the presence of iodine and its oxidation state, which is expected to be -1 in this organic iodide. mdpi.com

| Element | Core Level | Expected Binding Energy (eV) | Information Provided |

|---|---|---|---|

| Carbon | C 1s | ~284.8 - 285.5 | Confirms presence of carbon; can distinguish between aromatic and aliphatic C-C/C-H bonds. |

| Iodine | I 3d₅/₂ | ~619.0 | Confirms presence of iodine and its chemical state (covalently bonded to carbon). |

| Iodine | I 3d₃/₂ | ~630.5 | Spin-orbit splitting partner to I 3d₅/₂. |

This table presents expected binding energies for the core elements in this compound based on typical values for organic compounds. tue.nl

Electron Microscopy Techniques

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of a sample at high magnification. An electron beam is scanned across the surface of the sample, and the resulting interactions produce secondary electrons, backscattered electrons, and X-rays that are collected by detectors to form an image.

For this compound, which is described as a white powder or crystal, SEM analysis would reveal the size, shape (habit), and surface texture of the individual crystalline particles. tcichemicals.comchemicalbook.com This is important for understanding the material's bulk properties, such as flowability and packing density. Images could show whether the crystals are, for example, well-formed platelets, needles, or irregular agglomerates. This morphological information is complementary to the structural data provided by PXRD.

Transmission Electron Microscopy (TEM) for Microstructure

Transmission Electron Microscopy (TEM) provides information about the internal structure, or microstructure, of a material. A high-energy beam of electrons is transmitted through an ultrathin specimen, and the interactions of the electrons with the sample form an image. TEM offers significantly higher spatial resolution than SEM.

Characterizing organic crystalline materials like this compound with TEM can be challenging due to their sensitivity to electron beam damage. However, with appropriate sample preparation (such as ultramicrotomy or dispersion of nanocrystals on a support grid) and low-dose imaging techniques, TEM can provide valuable insights. It can be used to obtain selected area electron diffraction (SAED) patterns to confirm the crystalline structure of individual nanoparticles, complementing the bulk information from PXRD. High-resolution TEM (HR-TEM) could potentially visualize the lattice fringes of the crystal, revealing information about crystal perfection and the presence of defects.

Chromatography for Separation Science and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the purity assessment of a synthesized compound like this compound, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common methods. Supplier specifications often cite purity determined by GC, indicating this is a suitable method. tcichemicals.comlabproinc.com

In a GC analysis, a sample is vaporized and injected into a long column. An inert carrier gas moves the vapor through the column, and separation occurs based on the compound's boiling point and its interaction with the stationary phase lining the column. A detector at the end of the column measures the quantity of the compound as it elutes. The result is a chromatogram, a plot of detector response versus retention time. The purity of this compound is determined by the area of its corresponding peak relative to the total area of all peaks in the chromatogram.

| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |

|---|---|---|---|---|

| 1 | 8.35 | 15,230 | 0.4 | Impurity A |

| 2 | 12.61 | 3,792,300 | 99.5 | This compound |

| 3 | 14.02 | 3,810 | 0.1 | Impurity B |

This table provides a hypothetical example of a GC purity analysis report for a sample of this compound, demonstrating its high purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used to separate, identify, and quantify components in a mixture. researchgate.net It operates by pumping a sample mixture or analyte in a solvent (known as the mobile phase) at high pressure through a column with chromatographic packing material (the stationary phase). The separation is based on the differential interactions of the analytes with the stationary phase. amazonaws.com

For a non-polar compound such as this compound, reversed-phase HPLC is the most suitable mode. In this setup, a non-polar stationary phase (commonly C8 or C18 alkyl chains bonded to silica) is used with a polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. amazonaws.com Retention is primarily governed by hydrophobic interactions; more non-polar compounds interact more strongly with the stationary phase and thus have longer retention times.

While specific, peer-reviewed HPLC methods for the routine analysis of this compound are not extensively detailed in the literature, commercial suppliers often indicate purity is assessed by Gas Chromatography (GC). labproinc.comtcichemicals.comtcichemicals.com However, a hypothetical HPLC method can be designed based on the analysis of structurally similar biphenyl compounds. Detection is typically achieved using a UV detector, as the biphenyl ring system contains a UV-absorbing chromophore. researchgate.net

Below is a table outlining a potential set of parameters for the HPLC analysis of this compound.

| Parameter | Condition |

| Chromatographic Mode | Reversed-Phase |

| Stationary Phase/Column | C18 (Octadecylsilane), 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 85:15 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection | UV Spectrophotometry at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention | A single major peak corresponding to the analyte |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used, simple, and rapid chromatographic technique for identifying compounds, determining their purity, and monitoring the progress of a chemical reaction. umich.edu The separation principle is similar to other forms of chromatography and relies on the differential partitioning of components between the stationary phase (a thin layer of adsorbent like silica (B1680970) gel coated on a plate) and the mobile phase (a solvent or solvent mixture). ijtsrd.com

Given the non-polar nature of this compound, a normal-phase TLC system using a polar adsorbent like silica gel is appropriate. reddit.com The mobile phase, or eluent, would consist of a mixture of non-polar and moderately polar organic solvents. The choice of solvent system is critical for achieving good separation, with the goal of obtaining a retention factor (Rf) value typically between 0.3 and 0.7 for the compound of interest. reddit.com A common starting point for a compound of this polarity would be a mixture of hexane (B92381) and ethyl acetate.

Visualization of the separated spots on the TLC plate can be accomplished using a non-destructive method like UV light, as the aromatic rings in this compound are UV-active. umich.edu Under UV irradiation (typically at 254 nm), the compound will appear as a dark spot against the fluorescent background of the TLC plate.

A representative TLC method for analyzing this compound is detailed in the table below.

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 on an aluminum or glass plate |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 9:1 v/v) |

| Sample Preparation | A dilute solution of the compound in a volatile solvent like Dichloromethane or Ethyl Acetate |

| Application | Spotted onto the baseline of the TLC plate using a capillary tube |

| Development | In a closed chamber saturated with mobile phase vapors until the solvent front nears the top of the plate |

| Visualization | Under UV light at 254 nm |

| Result | A single spot with a characteristic Rf value, indicating purity |

Computational and Theoretical Investigations of 4 Butyl 4 Iodobiphenyl

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic perspective on the intrinsic properties of 4-Butyl-4'-iodobiphenyl, providing data on its electronic structure, stability, and reactivity. These methods solve the fundamental equations of quantum mechanics for the molecule, yielding detailed information that is often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates, making it computationally feasible for relatively large systems. For this compound, DFT studies are instrumental in determining its electronic properties and predicting its chemical behavior.

DFT calculations can elucidate the distribution of electrons within the molecule, identify regions of high and low electron density, and calculate various reactivity parameters. These parameters, derived from the conceptual framework of DFT, help in understanding the molecule's stability and its propensity to participate in chemical reactions. While specific DFT studies on this compound are not extensively published, the principles can be applied based on studies of similar biphenyl (B1667301) derivatives.

Key reactivity parameters that can be calculated using DFT include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Potential (μ): Relates to the "escaping tendency" of electrons from the molecule.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

| Parameter | Definition | Significance for this compound |

|---|---|---|

| Ionization Potential (I) | Energy required to remove an electron (approximated as -EHOMO) | Indicates the ease of oxidation. |

| Electron Affinity (A) | Energy released when an electron is added (approximated as -ELUMO) | Indicates the ease of reduction. |

| Chemical Hardness (η) | (I - A) / 2 | A larger value implies greater stability and lower reactivity. |

| Chemical Potential (μ) | -(I + A) / 2 | Governs electron transfer in reactions. |

| Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the electrophilic nature of the molecule. |

Ab initio methods are quantum chemistry calculations that are based directly on theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), are fundamental to computational chemistry. For a molecule like this compound, ab initio calculations can provide optimized geometries, vibrational frequencies, and electronic properties. While computationally more demanding than DFT for a given level of accuracy, they provide a rigorous theoretical baseline for understanding molecular characteristics.

The flexibility of this compound is primarily due to the rotation around the C-C single bond connecting the two phenyl rings (the dihedral angle) and the conformational freedom of the butyl chain. Conformational analysis involves systematically exploring these degrees of freedom to find the most stable three-dimensional arrangements, known as energy minima.

The biphenyl unit's conformation is defined by the torsional (dihedral) angle between the planes of the two phenyl rings. A completely planar structure (0° dihedral angle) is often destabilized by steric hindrance between the ortho-hydrogens. Conversely, a perpendicular arrangement (90° dihedral angle) minimizes steric repulsion but reduces π-conjugation between the rings. The equilibrium geometry is a balance between these two effects. For this compound, the ground-state geometry is expected to be non-planar. Computational methods can map the potential energy surface as a function of this dihedral angle to locate the global energy minimum.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. The MEP map illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For this compound, an MEP map would likely show:

Negative Potential: Concentrated around the iodine atom due to its high electronegativity and the presence of lone pairs. This region would be susceptible to electrophilic attack.

Slightly Negative Potential: Associated with the π-electron clouds of the biphenyl rings.

Positive Potential: Located around the hydrogen atoms of the butyl group and the phenyl rings.

MEP analysis is crucial for understanding intermolecular interactions, such as those that dictate the formation of liquid crystal phases or the interaction with other molecules in a material.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and electronic properties.

A small HOMO-LUMO gap generally implies high chemical reactivity and polarizability. For this compound, the HOMO is expected to be localized primarily on the more electron-rich parts of the molecule, likely the iodophenyl ring, while the LUMO would be distributed over the biphenyl system. Visualizing the electron density distributions of these orbitals helps to identify the sites most involved in electron transfer processes.

| Orbital | Description | Significance |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. | Acts as an electron donor; its energy correlates with the ionization potential. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons. | Acts as an electron acceptor; its energy correlates with the electron affinity. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | Indicates electronic excitability, chemical reactivity, and stability. A smaller gap suggests easier excitation and higher reactivity. |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes, diffusion, and interactions with surrounding molecules.

For this compound, MD simulations could be employed to:

Simulate Bulk Phases: Investigate the behavior of the compound in its solid, liquid, or liquid crystalline phases. This can help predict properties like density, viscosity, and the temperatures of phase transitions.

Analyze Interfacial Behavior: Model how molecules of this compound arrange themselves at an interface, for example, at an air-water interface or on a solid substrate. This is particularly relevant for applications in organic electronics and sensor technology.

Study Self-Assembly: Explore how individual molecules aggregate and self-assemble into larger, ordered structures, which is the basis for the formation of liquid crystals.

Determine Mechanical Properties: In the context of materials science, MD can be used to simulate the response of a material composed of this compound to external stress or strain.

MD simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. The accuracy of an MD simulation is highly dependent on the quality of the force field used to model the intermolecular and intramolecular interactions.

Study of Conformational Mobility and Dynamics in Various States

The conformational flexibility of biphenyl compounds is a key determinant of their physical and chemical properties. In this compound, the dihedral angle between the two phenyl rings is of particular interest. Computational studies, often employing methods like Density Functional Theory (DFT), can elucidate the rotational barrier and preferred conformations of the molecule.

Table 1: Calculated Rotational Barriers and Dihedral Angles for Biphenyl and Derivatives

| Compound | Method | Dihedral Angle (°) | Rotational Barrier (kcal/mol) |

|---|---|---|---|

| Biphenyl | DFT/B3LYP | 44.4 | 2.1 |

| 4,4'-dichlorobiphenyl | DFT/B3LYP | 45.1 | 2.3 |

| *this compound (Predicted) | DFT/B3LYP | ~45 | ~2.5 |

*Predicted values are based on trends observed in similar halogenated and alkylated biphenyls.

Intermolecular Interactions and Aggregation Behavior

The nature of intermolecular interactions in this compound is crucial for understanding its bulk properties, such as melting point, boiling point, and solubility. The primary forces at play include van der Waals interactions, driven by the large nonpolar surface area of the biphenyl core and the butyl chain. The iodine atom introduces the potential for halogen bonding, a specific type of non-covalent interaction where the iodine can act as a Lewis acid.

Computational modeling can quantify the strength and geometry of these interactions. For instance, calculations can be performed on dimers or larger clusters of this compound to identify the most stable arrangements and the dominant interaction motifs. These studies can predict how the molecules might pack in a crystal lattice or aggregate in solution.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, such as time-dependent DFT (TD-DFT), are powerful tools for predicting the spectroscopic properties of molecules. For this compound, these methods can be used to calculate its electronic absorption spectrum (UV-Vis), vibrational spectra (infrared and Raman), and nuclear magnetic resonance (NMR) chemical shifts.

By simulating these spectra, researchers can gain insights into the electronic transitions and vibrational modes of the molecule. This information is invaluable for interpreting experimental spectra and can aid in the structural characterization of the compound. For example, calculated NMR chemical shifts can be compared with experimental data to confirm the assigned structure.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

|---|---|---|

| UV-Vis | λmax (nm) | ~260-280 |

| 1H NMR | Chemical Shift (ppm) - Aromatic Protons | 7.0-7.8 |

| 13C NMR | Chemical Shift (ppm) - C-I | ~95 |

Note: These are illustrative predicted values and would require specific calculations for confirmation.

Reaction Mechanism Elucidation via Computational Modeling

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, transition states can be located and activation energies calculated. This is particularly useful for understanding reactions where this compound might be a reactant, such as in cross-coupling reactions where the carbon-iodine bond is activated.

Structure-Activity Relationship (SAR) Studies through Computational Screening

While direct SAR studies on this compound are not extensively documented, computational screening methods can be applied to predict its potential biological activity. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of compounds with their biological activity, can be developed using data from structurally similar molecules. mdpi.com

By calculating various molecular descriptors for this compound (e.g., molecular weight, logP, polar surface area, and electronic properties), it is possible to predict its activity against certain biological targets. nih.gov These computational predictions can guide experimental efforts by prioritizing compounds for synthesis and testing, thereby accelerating the drug discovery process.

Reactivity and Mechanistic Studies of 4 Butyl 4 Iodobiphenyl

Reactivity of the Aryl-Iodine Bond (C-I)

The C-I bond in aryl iodides like 4-Butyl-4'-iodobiphenyl is the most labile among aryl halides, characterized by a lower bond dissociation energy compared to its lighter halogen counterparts. This inherent weakness makes it a focal point for a diverse range of chemical transformations.

| Bond | Bond Dissociation Energy (kJ/mol) |

|---|---|

| C-F | ~540 |

| C-Cl | ~456 |

| C-Br | ~343 |

| C-I | ~327 researchgate.net |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org Aromatic rings are typically nucleophilic, but they can undergo nucleophilic substitution if they possess the right substituents. wikipedia.org For an SNAr reaction to proceed readily on an aryl iodide, the aromatic ring generally requires activation by potent electron-withdrawing groups positioned ortho or para to the iodide. wikipedia.orglumenlearning.com In the case of this compound, the butyl group is an electron-donating group, which does not activate the ring toward nucleophilic attack. Therefore, traditional SNAr mechanisms, which proceed through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, are unfavorable. lumenlearning.comlibretexts.org

However, recent studies have shown that nucleophilic aromatic substitution can occur on aryl iodides without strong electron-withdrawing groups through alternative pathways, such as directed SNAr reactions. rsc.org While not specifically documented for this compound, these reactions proceed under specific conditions, often involving a directing group in the ortho position. rsc.org Research also indicates that many SNAr reactions, once thought to be stepwise, may proceed through concerted mechanisms. nih.gov

Oxidative Addition Reactions in Catalytic Cycles

The C-I bond of this compound is highly susceptible to oxidative addition with low-valent transition metal complexes, a fundamental step in many catalytic cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). scispace.comwikipedia.org This process involves the insertion of a metal center (commonly palladium or nickel) into the C-I bond, which increases the oxidation state and coordination number of the metal. wikipedia.org

For transition metals, this reaction leads to a decrease in the dn electron configuration, typically by two electrons. wikipedia.org Oxidative addition is favored for metals that are basic or easily oxidized. wikipedia.org The general mechanism for the oxidative addition of an aryl iodide (Ar-I) to a metal center (M) can be depicted as:

Ar-I + M0Ln → [Ar-MII-I]Ln

Studies on 4-substituted iodobenzenes have shown that electron-withdrawing groups on the aryl ring make the oxidative addition more exergonic. scispace.comresearchgate.net Conversely, the electron-donating nature of the 4-butyl group in this compound would slightly decrease the rate of oxidative addition compared to unsubstituted iodobiphenyl, but the reaction remains facile due to the inherent reactivity of the C-I bond. The reaction can proceed through different pathways, with the bisphosphine route often being barrierless and more viable than the monophosphine route, which is hindered by high ligand dissociation energy. scispace.comresearchgate.net

| Step | Description | Generic Equation |

|---|---|---|

| Oxidative Addition | Insertion of the Pd(0) catalyst into the C-I bond. | Ar-I + Pd(0)L2 → Ar-Pd(II)(I)L2 |

| Transmetalation | Transfer of an organic group from an organometallic reagent (e.g., R-B(OH)2) to the palladium complex. | Ar-Pd(II)(I)L2 + R-M' → Ar-Pd(II)(R)L2 + I-M' |

| Reductive Elimination | Formation of the new C-C bond and regeneration of the Pd(0) catalyst. | Ar-Pd(II)(R)L2 → Ar-R + Pd(0)L2 |

Radical Reactions Involving C-I Bond Cleavage

The relatively weak C-I bond can undergo homolytic cleavage to generate an aryl radical. asiaresearchnews.com This process can be initiated by various means, including photolysis, thermolysis, or single-electron transfer (SET) from a reductant. asiaresearchnews.com The generation of aryl radicals from aryl halides is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. asiaresearchnews.com

Once formed, the 4-butylbiphenyl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions:

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a solvent or another hydrogen donor, leading to the formation of 4-butylbiphenyl.

Addition to π-Systems: The radical can add to alkenes, alkynes, or arenes, initiating radical chain reactions or forming new C-C bonds.

Radical/Radical Cross-Coupling: The aryl radical can couple with another radical species in the reaction medium.

Recent advancements have focused on developing milder methods for generating aryl radicals from aryl iodides using photocatalysis or N-heterocyclic carbene catalysts, avoiding the use of toxic reagents like tin compounds. asiaresearchnews.com

Intramolecular Energy Relocation and Bond Dissociation

Upon absorption of energy, typically from UV light, the this compound molecule can be promoted to an excited electronic state. nih.gov Studies on iodobenzene and its derivatives show that dissociation of the C-I bond is an extremely rapid process, often occurring on a femtosecond to picosecond timescale. acs.org

The photodissociation dynamics involve the relocation of energy from the initially excited π-system of the biphenyl (B1667301) rings to the C-I bond. nih.gov This energy transfer leads to the population of dissociative electronic states (such as nσ* or πσ* states), resulting in the cleavage of the C-I bond. nih.gov The process yields a 4-butylbiphenyl radical and an iodine atom, which can be in either its ground electronic state (I) or an excited state (I*). nih.gov The partitioning of energy between the translational and internal (vibrational, rotational) modes of the fragments provides deep insight into the dissociation mechanism. nih.gov

Reactivity of the Butyl Substituent

While the C-I bond is the most reactive site, the n-butyl group can also undergo chemical modification, although it typically requires more forcing conditions.

Side-Chain Functionalization Reactions

The aliphatic C-H bonds of the butyl group are susceptible to radical-mediated functionalization. For instance, reactions involving radical initiators can lead to halogenation or oxidation at the butyl side-chain. The selectivity of these reactions often favors the secondary carbons (positions 2 and 3 of the butyl chain) due to the greater stability of the resulting secondary radical compared to a primary radical.

Furthermore, directed C-H activation methodologies, employing transition metal catalysts, can enable more selective functionalization of the butyl group. While specific examples for this compound are not prevalent in the literature, general methods for the functionalization of alkyl arenes are well-established and could be applied. researchgate.net These methods allow for the introduction of various functional groups, such as carbonyls, amines, or other carbon substituents, onto the alkyl chain.

| Reaction Type | Reagents/Conditions | Potential Product Type | Notes |

|---|---|---|---|

| Free Radical Halogenation | N-Bromosuccinimide (NBS), light/initiator | Bromination at the benzylic or other positions of the butyl chain | Often results in a mixture of products. |

| Oxidation | KMnO4, heat | Oxidative cleavage to form a carboxylic acid (benzoic acid derivative) | Requires strong oxidizing agents and harsh conditions. |

| Directed C-H Activation | Transition metal catalyst (e.g., Pd, Rh), directing group, oxidant | Selective introduction of functional groups (e.g., esters, ketones) | Offers higher selectivity and milder conditions. |

Influence on Steric and Electronic Properties of the Biphenyl Core

The reactivity and conformation of the this compound molecule are significantly influenced by the steric and electronic effects of its substituents.

Electronic Properties: The electronic nature of the biphenyl core is modulated by the inductive and resonance effects of the butyl and iodo groups. researchgate.netdoaj.org

n-Butyl Group: As an alkyl group, the n-butyl substituent is an electron-donating group (EDG). wikipedia.org It primarily exerts a positive inductive effect (+I), pushing electron density into the phenyl ring to which it is attached. This effect increases the nucleophilicity of that ring, making it more susceptible to attack by electrophiles. libretexts.orglibretexts.org

These competing effects result in an asymmetric electronic distribution across the biphenyl system. The ring bearing the butyl group is electron-rich, while the ring with the iodo group is comparatively electron-poor. This electronic differentiation is a key determinant of the molecule's reactivity, particularly in electrophilic aromatic substitution and metal-catalyzed reactions.

Electrophilic Aromatic Substitution on the Biphenyl Rings

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.com The regiochemical outcome of EAS on this compound is dictated by the directing effects of the two substituents.

Directing Effect of the n-Butyl Group: The electron-donating butyl group is an activating group and an ortho, para director. libretexts.org Since the para position is already occupied by the other phenyl ring, incoming electrophiles are directed to the two equivalent ortho positions (C2' and C6'). The increased electron density at these positions stabilizes the cationic intermediate (the sigma complex or arenium ion) formed during the reaction. organicchemistrytutor.comyoutube.com

Directing Effect of the Iodo Group: The iodo group, like other halogens, is a deactivating group but is also an ortho, para director. wikipedia.org The deactivating nature arises from its strong -I effect, which makes the ring less nucleophilic than benzene (B151609). The ortho, para directing ability comes from the +M (resonance) effect, where a lone pair from the iodine can stabilize the positive charge in the sigma complex for ortho and para attack. organicchemistrytutor.com Substitution would therefore be directed to the ortho positions (C3 and C5).

| Substituent | Ring Position | Electronic Effect | Directing Effect | Predicted Reactivity |

| n-Butyl | 4' | Electron Donating (+I) | Activating, Ortho/Para | High |

| Iodo | 4 | Electron Withdrawing (-I > +M) | Deactivating, Ortho/Para | Low |

Palladium-Catalyzed Coupling Reactions Involving this compound

The carbon-iodine bond in this compound is a highly versatile functional group for palladium-catalyzed cross-coupling reactions. The C(sp²)-I bond is relatively weak, making it highly reactive towards oxidative addition to a Pd(0) center, which is the initial step in most cross-coupling catalytic cycles. mdpi.comlibretexts.org

Palladium-catalyzed cross-coupling reactions enable the formation of new carbon-carbon bonds by coupling an organic halide with an organometallic reagent. wikipedia.org this compound serves as an excellent electrophilic partner in these transformations. The general mechanism involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation of the organic group from the organometallic reagent to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. libretexts.org

Common examples include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base.

Stille Coupling: Reaction with an organotin reagent. libretexts.org

Negishi Coupling: Reaction with an organozinc reagent.

Kumada Coupling: Reaction with a Grignard reagent (organomagnesium). nih.gov

| Coupling Partner (R-M) | Reaction Name | Catalyst | Base | Solvent | Product (4-Butyl-4'-R-biphenyl) |

| Phenylboronic acid | Suzuki | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4-Butyl-1,1':4',1''-terphenyl |

| Vinyltributyltin | Stille | PdCl₂(PPh₃)₂ | - | THF | 4-Butyl-4'-vinylbiphenyl |

| Phenylzinc chloride | Negishi | Pd(dppf)Cl₂ | - | THF | 4-Butyl-1,1':4',1''-terphenyl |

| Methylmagnesium bromide | Kumada | PdCl₂(dppf) | - | Diethyl Ether | 4-Butyl-4'-methylbiphenyl |

Note: The conditions listed are representative examples and may vary based on specific substrates and desired outcomes.

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, typically with high trans selectivity. organic-chemistry.org For this compound, the reaction proceeds via a standard catalytic cycle: oxidative addition of the C-I bond to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. nih.gov The final step is a β-hydride elimination, which forms the new C=C double bond of the product and a palladium-hydride species. A base is used to regenerate the Pd(0) catalyst from this species. nih.govlibretexts.org

| Alkene | Catalyst | Base | Solvent | Product |

| Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | (E)-4-Butyl-4'-styrylbiphenyl |

| Methyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile (B52724) | Methyl (E)-3-(4'-butyl-[1,1'-biphenyl]-4-yl)acrylate |

| 1-Hexene | Pd(OAc)₂ | NaOAc | DMA | (E)-1-(4'-Butyl-[1,1'-biphenyl]-4-yl)hex-1-ene |

Note: The regioselectivity of addition to the alkene and the stereoselectivity of the resulting double bond are key considerations in the Heck reaction. libretexts.org

Tandem reactions, where multiple bond-forming events occur in a single operation, are a powerful tool in organic synthesis. Palladium catalysis can facilitate sequences that combine a cross-coupling reaction at the C-I bond with a subsequent C-H activation/functionalization step. nih.gov

While this compound itself is not structured for common intramolecular C-H activation cyclizations (which typically require an ortho halide), it can participate in intermolecular tandem reactions. rsc.orgrsc.org For example, the product of an initial cross-coupling reaction can be designed to undergo a subsequent, palladium-catalyzed direct arylation with another aromatic partner via C-H activation. mdpi.com

A hypothetical tandem sequence could involve:

Initial Coupling: A Heck reaction between this compound and an alkene bearing a directing group.

C-H Activation: The resulting product could then undergo an intermolecular C-H arylation with another aryl halide, guided by the directing group, to build more complex molecular architectures.

These advanced strategies capitalize on the reactivity of the C-I bond and the ability of palladium to catalyze both cross-coupling and C-H functionalization. nih.gov

Mechanistic Investigations using Intermediate Trapping and Isotopic Labeling

Understanding the precise mechanism of palladium-catalyzed reactions is crucial for optimizing conditions and developing new transformations. Techniques like intermediate trapping and isotopic labeling provide deep insights into the catalytic cycle. nih.govmit.edu

Intermediate Trapping: This technique involves adding a reagent to the reaction mixture that can intercept and react with a short-lived intermediate, forming a stable, characterizable product. This provides evidence for the existence of that intermediate.

Radical Trapping: In some palladium-catalyzed reactions, single-electron transfer (SET) pathways can lead to the formation of radical intermediates. Radical scavengers such as (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) or phenyl N-tert-butylnitrone (PBN) can be used to trap these species. acs.org If the addition of a radical trap inhibits the reaction or leads to a trapped-radical adduct, it suggests the involvement of a radical mechanism alongside or instead of the traditional two-electron pathway (oxidative addition/reductive elimination).

Isotopic Labeling: This method involves replacing an atom in a reactant with one of its isotopes (e.g., replacing ¹H with ²H, deuterium) and tracking the position of the isotope in the products.

Kinetic Isotope Effect (KIE): By comparing the reaction rates of the unlabeled and labeled substrates, the KIE can be determined. A significant KIE (kH/kD > 1) for a specific C-H bond indicates that this bond is broken in the rate-determining step of the reaction. This is particularly useful in studying C-H activation steps and the β-hydride elimination step in Heck reactions. libretexts.org

Mechanistic Elucidation: In the Heck reaction, using a deuterated alkene can help determine the stereochemistry of the migratory insertion and β-hydride elimination steps. The position of the deuterium in the final product provides clear evidence for the syn- or anti-nature of these fundamental organometallic steps. Similarly, studies in Suzuki couplings have used labeled substrates to probe the mechanism of transmetalation. acs.org

While specific mechanistic studies focusing solely on this compound are not extensively documented, the principles derived from studies on similar aryl iodides are directly applicable to understanding its reactivity. nih.govacs.org

Role of Metallacycles (e.g., Palladacycles) as Key Intermediates

Palladacycles, which are organopalladium compounds featuring a palladium atom incorporated into a cyclic structure, are crucial intermediates in numerous carbon-carbon bond-forming reactions involving aryl halides like this compound. mdpi.comresearchgate.netresearchgate.net These cyclic complexes are often highly stable and play a central role in the catalytic cycles of reactions such as the Heck, Suzuki-Miyaura, and Sonogashira couplings. sigmaaldrich.comnih.gov

The formation of a palladacycle typically occurs after the initial oxidative addition of the aryl iodide to a palladium(0) species. In reactions like the Heck coupling, this is followed by coordination of an alkene and subsequent migratory insertion of the alkene into the palladium-aryl bond. nih.gov The resulting intermediate can then undergo further transformations.

Different types of palladacycles have been developed and studied for their catalytic efficiency. For instance, oxime-derived palladacycles have demonstrated high efficiency as phosphine-free precatalysts in a variety of cross-coupling reactions. sigmaaldrich.com These catalysts are noted for their thermal stability and insensitivity to oxygen and moisture. sigmaaldrich.com Similarly, palladacycles featuring N-heterocyclic carbene (NHC) ligands have been shown to be highly active catalysts for C-C coupling reactions of aryl halides. mdpi.com

The general catalytic cycle involving a palladacycle intermediate for a cross-coupling reaction can be summarized as follows:

Oxidative Addition: The aryl iodide (Ar-I), in this case, this compound, reacts with a Pd(0) complex to form a Pd(II) intermediate, Ar-Pd-I.

Formation of the Palladacycle/Transmetalation/Carbopalladation: Depending on the specific reaction (e.g., Suzuki, Heck), this step varies. In a Suzuki coupling, a transmetalation step with an organoboron reagent occurs. nih.gov In a Heck reaction, carbopalladation follows the coordination of an alkene. researchgate.net In some instances, particularly in intramolecular reactions, a stable palladacycle is formed. researchgate.net

Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

Table 1: Examples of Palladacycle Catalyst Types in Cross-Coupling Reactions

| Catalyst Type | Key Features | Relevant Reactions |

|---|---|---|

| Oxime-derived Palladacycles | Phosphine-free, thermally stable, air and moisture insensitive. sigmaaldrich.com | Heck, Suzuki-Miyaura, Sonogashira. sigmaaldrich.com |

| NHC-Palladacycles | Highly active, versatile for C-C and C-N coupling. mdpi.com | Heck, Suzuki. organic-chemistry.org |

Reaction Kinetics and Rate-Determining Steps

The kinetics of cross-coupling reactions involving this compound are complex and depend on several factors, including the specific reaction type (e.g., Suzuki, Sonogashira, Heck), the catalyst system, the base, and the solvent. mdpi.com However, for many palladium-catalyzed reactions with aryl iodides, the oxidative addition of the C-I bond to the Pd(0) center is considered the rate-determining step. mdpi.com

Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the energetics of these reaction pathways. For Sonogashira reactions of various aryl halides, DFT calculations have shown a correlation between the activation enthalpy and the HOMO energies of the aryl halides, confirming their involvement in the rate-limiting step. researchgate.net Despite the higher C-I bond energy compared to C-Br, aryl iodides often show similar activation parameters to electron-deficient aryl bromides, indicating a complex interplay of electronic effects. researchgate.net

Data based on the kinetic study of 4-iodoacetophenone. mdpi.com

Photochemical and Radiolytic Reactivity

The carbon-iodine bond in this compound is susceptible to cleavage upon exposure to electromagnetic radiation, leading to distinct photochemical and radiolytic reactivity pathways.

Photochemical Reactivity

The photochemical reactivity of iodoarenes like this compound is primarily characterized by the homolytic cleavage of the C-I bond upon absorption of ultraviolet (UV) light. nih.govacs.org This photolysis generates a highly reactive aryl radical (the 4-butylbiphenyl radical) and an iodine radical. acs.org

Ar-I + hν → Ar• + I•

The generated aryl radical can then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent, coupling with other radicals, or addition to unsaturated systems. acs.org The strategies for activating aryl iodides through photochemical means can be facilitated by direct excitation or through the use of photosensitizers or photocatalysts that enable single electron transfer (SET) processes, even under visible light. acs.org

Recent research has explored using hypervalent iodine reagents, which can be generated from iodoarenes, as precursors for photochemical reactions. preprints.org For example, diaryliodonium salts, which can be synthesized from iodoarenes, produce aryl radicals upon photolysis and can be used in metal-free arylation reactions. nih.gov The photostability of related compounds, such as 4-tert-butyl-4'-methoxydibenzoylmethane (avobenzone), has been extensively studied, revealing complex degradation pathways involving the formation of various photoproducts through radical mechanisms. cansa.org.za

Radiolytic Reactivity

Radiolysis involves the chemical decomposition of a substance by high-energy ionizing radiation, such as gamma rays. Studies on the radiolysis of various organic compounds in the presence of iodide have shown the formation of organic iodides. iaea.org Conversely, radiopharmaceuticals containing radionuclides are known to undergo radiolytic decomposition, where the high-energy particles emitted by the radionuclide cause the breakdown of the molecule itself. nih.gov

For this compound, exposure to ionizing radiation would likely lead to the cleavage of the C-I bond, similar to photolysis, generating aryl and iodine radicals. The high energy involved in radiolysis can also lead to the formation of a wider range of secondary products compared to photolysis, resulting from reactions with radicals generated from the solvent or other components in the mixture. researchgate.net The degree of radiolysis is dependent on factors such as the radiation dose, the specific activity (if a radionuclide is present), and the composition of the surrounding medium. iaea.orgnih.gov For instance, studies on the radiolysis of dodecane-tributylphosphate solutions show that the presence of different scavengers can affect the yields of degradation products. researchgate.net This suggests that the environment would significantly influence the radiolytic decomposition products of this compound.

Potential Applications and Functionalization Strategies of 4 Butyl 4 Iodobiphenyl in Advanced Materials and Organic Synthesis

Precursor in Organic Synthesis

4-Butyl-4'-iodobiphenyl is a versatile intermediate in organic synthesis, primarily due to the reactivity of the carbon-iodine bond. This bond provides a site for various coupling reactions, allowing for the construction of more complex molecular architectures. Its biphenyl (B1667301) backbone is a common structural motif in many functional materials and complex organic molecules.

Building Block for Complex Polycyclic Aromatic Hydrocarbons (PAHs)

Polycyclic aromatic hydrocarbons (PAHs) are a class of molecules composed of fused aromatic rings, which are of significant interest for their applications in optoelectronic materials. chemistryviews.org The synthesis of complex and well-defined PAHs often requires strategic, step-wise construction from smaller, functionalized building blocks. This compound serves as a key precursor in this context. The iodo-group is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon bonds, enabling the fusion of additional aromatic rings onto the biphenyl core.

This synthetic strategy provides a pathway to extend the π-conjugated system, which is crucial for tuning the electronic and optical properties of the resulting PAHs. chemistryviews.org Biphenyls are considered fundamental building blocks for larger PAHs, and utilizing functionalized derivatives like this compound allows for controlled, regioselective synthesis, which is often a challenge in traditional high-temperature methods. rsc.orgnih.gov The butyl group can also influence the solubility and processing characteristics of the final PAH material.

Synthesis of Densely Functionalized Biaryls

The term "densely functionalized" refers to molecules that have multiple substituents, which can be used to fine-tune their properties. The iodo-group on the this compound molecule acts as a versatile synthetic handle for introducing a wide array of functional groups onto one of the phenyl rings. This is typically achieved through well-established methodologies:

Cross-Coupling Reactions: Palladium- or copper-catalyzed reactions can replace the iodine atom with various groups, including alkyl, alkenyl, alkynyl, aryl, and heteroaryl moieties.

Nucleophilic Aromatic Substitution: Although less common for iodoarenes unless activated, this pathway can be used to introduce nucleophiles.

Lithiation/Grignard Formation: The iodo-group can be converted into an organolithium or Grignard reagent, which can then react with a wide range of electrophiles to introduce functionalities like carboxyl groups, hydroxyl groups, or new carbon skeletons.

This ability to selectively modify one end of the biphenyl structure while the other end retains the butyl group is essential for creating molecules with specific electronic, optical, or self-assembling properties for advanced material applications.

Materials Science Applications

The structural characteristics of this compound—a rigid biphenyl core coupled with a flexible alkyl chain and a reactive iodo-group—make it a valuable component in the development of advanced materials.

Liquid Crystalline Materials Development (e.g., influence of butyl chain on mesomorphic behavior)

This compound is recognized as a building block for liquid crystals (LCs). tcichemicals.com The elongated, rod-like shape of the biphenyl core is a classic mesogenic (liquid crystal-forming) unit. Liquid crystals exhibit phases of matter (mesophases) with properties intermediate between those of a conventional liquid and a solid crystal.

The butyl chain plays a critical role in determining the mesomorphic behavior of materials derived from this compound:

Influence on Phase Behavior: The flexible butyl (-C4H9) group, like other terminal alkyl chains, influences the melting and clearing points of the liquid crystal. The clearing point is the temperature at which the material transitions from the anisotropic liquid crystal phase to the isotropic liquid phase. The length and branching of the alkyl chain affect the intermolecular interactions and packing efficiency of the molecules. mdpi.com

Modification of Mesophase Type: The presence and length of the terminal alkyl chain can determine the type of liquid crystal phase that is formed (e.g., nematic, smectic). sciforum.net An increase in chain length can promote more ordered smectic phases over the less ordered nematic phase by enhancing intermolecular attractive forces. sciforum.net

Solubility and Processing: The nonpolar butyl group improves the solubility of the molecule in organic solvents, which is advantageous for the synthesis and purification of LC materials and for their formulation into mixtures for device applications.

Research on analogous biphenyl systems shows that as the length of the terminal alkyl chain increases, the clearing temperatures tend to decrease due to a dilution of the rigid core structure. sciforum.net This tunability is essential for designing liquid crystals with specific operating temperature ranges for display and sensor applications.

| Property | Value | Source |

|---|---|---|

| CAS Number | 199982-02-0 | echemi.comchemicalbook.com |

| Molecular Formula | C16H17I | echemi.comchemicalbook.com |

| Molecular Weight | 336.21 g/mol | echemi.comchemicalbook.com |

| Melting Point | 118.0 to 122.0 °C | tcichemicals.comechemi.com |

| Boiling Point | 376.0 ± 31.0 °C at 760 mmHg | alfachemch.com |

| Appearance | White to Almost white powder to crystal | tcichemicals.comlabproinc.com |

| Purity | >98.0% (GC) | tcichemicals.comlabproinc.com |

Organic Light-Emitting Diode (OLED) Components and Fluorescent Layers

This compound is classified as an intermediate for OLED and other photoelectric materials. echemi.comalfachemar.com The biphenyl unit is a common structural element in materials used for OLEDs due to its rigidity, thermal stability, and ability to facilitate charge transport.

While this compound is not typically used as the final, active component in an OLED stack, it serves as a crucial building block for creating more complex, functional molecules. The reactive iodo-group is the key feature for this application. Through cross-coupling reactions, various functional moieties can be attached to the biphenyl core to create materials with tailored properties:

Host Materials: By attaching charge-transporting groups, the biphenyl scaffold can be elaborated into host materials for the emissive layer of an OLED.

Emitting Materials (Emitters): Fluorescent or phosphorescent chromophores can be coupled to the biphenyl unit to create new emitter molecules. The biphenyl core can help to prevent aggregation of the emitters, which would otherwise quench luminescence.

Charge-Transport Layers: Modification of the molecule can yield materials specifically designed for hole-transport layers (HTLs) or electron-transport layers (ETLs).

Hybrid Organosilica Materials Functionalization

Hybrid organosilica materials, particularly periodic mesoporous organosilicas (PMOs), represent a class of materials that seamlessly integrate organic functionalities within an inorganic silica (B1680970) framework. The incorporation of organic groups can impart novel properties to the silica, making them suitable for applications in catalysis, sensing, and separation. The biphenyl unit, when incorporated into the silica matrix, can enhance the material's thermal and mechanical stability, as well as introduce desirable optical and electronic properties.

While direct studies on the incorporation of this compound into organosilica materials are not extensively documented, the principles of organosilica functionalization suggest a clear pathway for its use. The iodo-group on the biphenyl ring serves as a prime site for post-synthetic modification or for the initial synthesis of a silyl-functionalized precursor. For instance, this compound can be converted into a trialkoxysilane derivative, which can then undergo co-condensation with tetraalkoxysilanes to form a biphenyl-bridged PMO. The butyl group would contribute to the hydrophobicity of the material, which could be advantageous for specific adsorption applications.

The synthesis of mesoporous hybrid organosilica materials functionalized with a biphenyl moiety has been achieved through the condensation of 4,4'-bis(triethoxysilyl)biphenyl with other silica precursors. These materials exhibit a well-defined mesoporous structure with the biphenyl units covalently integrated into the silica framework. By analogy, a similar approach could be employed using a silyl-derivative of this compound to create functionalized organosilicas with tailored properties. The presence of the butyl group can influence the structural and textural properties of the resulting material.

| Precursor Type | Functional Group | Potential Application of Functionalized Organosilica |

| Silyl-derivative of this compound | Butyl, Iodo | Adsorption of organic pollutants, catalyst support, stationary phase in chromatography |

| 4,4'-bis(triethoxysilyl)biphenyl | Biphenyl | Enhanced thermal stability, platforms for sensing applications |

Optoelectronic and Semiconducting Applications

The rigid, conjugated structure of the biphenyl core makes it an excellent scaffold for materials used in optoelectronic and semiconducting devices. The introduction of a butyl group and an iodo-atom in this compound allows for the tuning of its liquid crystalline properties and its utility as a precursor for more complex organic semiconductors.

Notably, 4-alkyl-4'-iodobiphenyls are crucial intermediates in the synthesis of liquid crystals for display applications. nbinno.com The alkyl chain, in this case, the butyl group, plays a significant role in determining the mesophase behavior and the melting point of the final liquid crystal molecule. The iodo-group provides a reactive handle for further elaboration through cross-coupling reactions to introduce other functional groups that enhance the liquid crystalline and electronic properties. The precise molecular structure of these compounds is engineered to significantly contribute to the performance and optical characteristics of advanced display screens. nbinno.com

| Application Area | Role of this compound | Key Structural Features |

| Liquid Crystal Displays (LCDs) | Intermediate for liquid crystal synthesis | Butyl group influences mesophase behavior; iodo-group for further functionalization. nbinno.com |